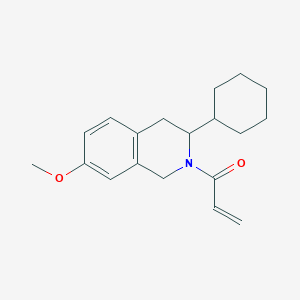

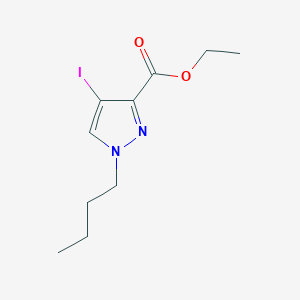

![molecular formula C12H10N4S B2812080 3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine CAS No. 499796-05-3](/img/structure/B2812080.png)

3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine” is a heterocyclic compound. Heterocyclic compounds are a unique class of compounds that demonstrate a broad spectrum of physical, chemical, and biological characteristics . They are widely distributed in nature and play an important part in metabolism due to their structural nucleus occurring in various natural products .

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

The use of chemical inhibitors in human liver microsomal incubations, including compounds structurally related to 3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine, has been crucial in the assessment of drug-drug interactions (DDIs) mediated by Cytochrome P450 (CYP) enzymes. These inhibitors help delineate the specific CYP isoforms involved in the metabolism of various drugs, thereby predicting potential DDIs in clinical settings (Khojasteh et al., 2011).

Synthesis of Pyranopyrimidine Scaffolds

Research has highlighted the importance of pyranopyrimidine cores, which are structurally related to the pyrazolyl-thiazolyl-pyridine framework, in medicinal and pharmaceutical industries due to their broad synthetic and biological applications. The synthesis of these scaffolds, facilitated by hybrid catalysts, underscores the adaptability and significance of such compounds in the development of lead molecules (Parmar et al., 2023).

Kinase Inhibition

Compounds containing the pyrazolo[3,4-b]pyridine moiety, similar in structure to this compound, have demonstrated versatility in kinase inhibition, serving as a key scaffold in the design of kinase inhibitors. Their ability to form multiple binding modes with kinases underlines their potential in targeting a broad range of kinase-related pathologies (Wenglowsky, 2013).

Optical Sensors

The derivatives of pyrimidine, which share a heterocyclic core with this compound, have found applications as optical sensors. Their ability to form coordination as well as hydrogen bonds makes them suitable for sensing applications, alongside their biological and medicinal applications (Jindal & Kaur, 2021).

Metabotropic Glutamate Receptor Antagonists

Compounds structurally similar to this compound, such as MTEP, have been studied as metabotropic glutamate receptor (mGluR5) antagonists. These antagonists show promise in neurodegeneration, addiction, anxiety, and pain management, highlighting the therapeutic potential of such chemical frameworks (Lea & Faden, 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of biological targets .

Mode of Action

It’s worth noting that similar compounds have shown diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Similar compounds have been known to interact with various biochemical pathways, leading to their broad range of pharmacological effects .

Result of Action

Similar compounds have shown a broad range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-11(10-4-6-14-16-10)17-12(15-8)9-3-2-5-13-7-9/h2-7H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJXMCPUNXZEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2811998.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)

![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)

![Ethyl 1-[4-amino-2-(methoxycarbonyl)phenyl]-4-piperidinecarboxylate](/img/structure/B2812017.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)